
2-Propenoic acid, 2-sulfo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-sulfo- is a chemical compound with the molecular formula C3H4O5S. It is a derivative of acrylic acid, where a sulfonic acid group is attached to the second carbon of the propenoic acid chain. This compound is known for its high reactivity and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 2-sulfo- can be synthesized through several methods. One common approach involves the sulfonation of acrylic acid. This reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the sulfonic acid group to the desired position on the acrylic acid molecule.
Industrial Production Methods
In industrial settings, the production of 2-Propenoic acid, 2-sulfo- often involves the catalytic oxidation of propene to produce acrylic acid, followed by sulfonation. This method is efficient and allows for large-scale production of the compound. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-sulfo- undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid moiety allows for addition reactions with nucleophiles and electrophiles.
Substitution Reactions: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Polymerization: The compound can undergo polymerization to form poly(2-propenoic acid, 2-sulfo-) and its copolymers.
Common Reagents and Conditions
Addition Reactions: Common reagents include hydrogen halides, water, and alcohols. These reactions typically occur under mild conditions.
Substitution Reactions: Reagents such as alkyl halides and amines are used in substitution reactions, often requiring catalysts or specific reaction conditions.
Polymerization: Initiators such as peroxides or azo compounds are used to catalyze the polymerization process.
Major Products Formed
Addition Reactions: Products include halogenated derivatives, alcohols, and ethers.
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Polymerization: The major product is poly(2-propenoic acid, 2-sulfo-) and its copolymers, which have various industrial applications.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-sulfo- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is used in the development of biomaterials and as a reagent in biochemical assays.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of superabsorbent polymers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-sulfo- involves its reactivity due to the presence of both the double bond and the sulfonic acid group. The double bond allows for addition reactions, while the sulfonic acid group can participate in acid-base reactions and form strong ionic interactions. These properties make the compound highly versatile in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylic Acid: The parent compound of 2-Propenoic acid, 2-sulfo-, known for its use in polymer production.
Methacrylic Acid: Similar to acrylic acid but with a methyl group, used in the production of polymethyl methacrylate (PMMA).
2-Propenoic acid, 2-methyl-: A derivative with a methyl group, used in the production of various polymers.
Uniqueness
2-Propenoic acid, 2-sulfo- is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong ionic interactions and high reactivity.
Eigenschaften
CAS-Nummer |
24287-24-9 |
|---|---|
Molekularformel |
C3H4O5S |
Molekulargewicht |
152.13 g/mol |
IUPAC-Name |
2-sulfoprop-2-enoic acid |
InChI |
InChI=1S/C3H4O5S/c1-2(3(4)5)9(6,7)8/h1H2,(H,4,5)(H,6,7,8) |
InChI-Schlüssel |
PHCOGQWRHWLVKP-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)
![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)




![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)



![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)

